molecular formula C14H20N2 B13882943 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine

2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine

Cat. No.: B13882943
M. Wt: 216.32 g/mol
InChI Key: FHWBQYAXLGLHDT-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine is an organic compound that features a naphthalene ring system with an aminomethyl group and a cyclopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene ring system, followed by the introduction of the aminomethyl group and the cyclopropyl group through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine include other aminomethyl-substituted naphthalenes and cyclopropyl-containing compounds. Examples include:

  • 2-(aminomethyl)-naphthalene
  • N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(aminomethyl)-N-cyclopropyl-3,4-dihydro-1H-naphthalen-2-amine

InChI

InChI=1S/C14H20N2/c15-10-14(16-13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,16H,5-10,15H2

InChI Key

FHWBQYAXLGLHDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2(CCC3=CC=CC=C3C2)CN

Origin of Product

United States

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